molecular formula C22H34BNO5 B12828784 tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

tert-Butyl (trans-3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate

Cat. No.: B12828784
M. Wt: 403.3 g/mol
InChI Key: FSPLQDULMMTJBA-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclobutyl ring, and a dioxaborolane moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy and methyl groups. The dioxaborolane moiety is then attached through a substitution reaction. The final step involves the addition of the tert-butyl carbamate group under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted cyclobutyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The cyclobutyl ring provides structural rigidity, enhancing the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate include:

The uniqueness of tert-Butyl (3-hydroxy-3-methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications.

Properties

Molecular Formula

C22H34BNO5

Molecular Weight

403.3 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate

InChI

InChI=1S/C22H34BNO5/c1-18(2,3)27-17(25)24-22(13-21(8,26)14-22)15-9-11-16(12-10-15)23-28-19(4,5)20(6,7)29-23/h9-12,26H,13-14H2,1-8H3,(H,24,25)

InChI Key

FSPLQDULMMTJBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC(C3)(C)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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